3-Phenoxycyclobutan-1-amine

Drug discovery Medicinal chemistry Physicochemical profiling

3‑Phenoxycyclobutan‑1‑amine is a primary cyclobutanamine substituted at the 3‑position with a phenoxy group. It belongs to the 1,3‑disubstituted cyclobutane class, a scaffold recognized for its ability to shape conformational and pharmacokinetic properties in drug discovery.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 1541520-86-8
Cat. No. B3322847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxycyclobutan-1-amine
CAS1541520-86-8
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESC1C(CC1OC2=CC=CC=C2)N
InChIInChI=1S/C10H13NO/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2
InChIKeyRLGGIPLURZLJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenoxycyclobutan-1-amine (CAS 1541520‑86‑8) – Cyclobutanamine Scaffold with Computed Physicochemical Profile for Medicinal Chemistry Procurement


3‑Phenoxycyclobutan‑1‑amine is a primary cyclobutanamine substituted at the 3‑position with a phenoxy group [1]. It belongs to the 1,3‑disubstituted cyclobutane class, a scaffold recognized for its ability to shape conformational and pharmacokinetic properties in drug discovery [2]. Computed descriptors include a molecular weight of 163.22 g mol⁻¹, XLogP3 = 1.6, a topological polar surface area (TPSA) of 35.3 Ų, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and two rotatable bonds [1]. The compound is commercially available as a free base (purity ≥ 95 %) and as the hydrochloride salt, as well as in cis‑ and trans‑enriched forms .

Why Generic Cyclobutanamine Substitution Falls Short – Physicochemical and Structural Differentiation of 3-Phenoxycyclobutan-1-amine


Cyclobutanamine, 3‑phenylcyclobutan‑1‑amine, and 3‑phenoxycyclobutan‑1‑amine share the same four‑membered ring core, yet their physicochemical and hydrogen‑bonding profiles diverge substantially because of the ether oxygen in the phenoxy substituent [1][2]. Replacing the phenoxy group with a direct phenyl ring would eliminate one hydrogen‑bond acceptor, reduce TPSA, and raise lipophilicity [1]; substituting with a simple alkyl chain would further decrease polarity and alter conformational preferences. Because these changes directly affect solubility, metabolic stability, and target‑binding complementarity, a generic cyclobutanamine cannot serve as a drop‑in replacement without re‑optimizing the entire synthetic route or biological assay outcome. The quantitative evidence below details exactly where 3‑phenoxycyclobutan‑1‑amine differs from its closest structural analogs, enabling informed selection for medicinal‑chemistry campaigns.

3-Phenoxycyclobutan-1-amine – Quantitative Differentiation Evidence Versus Closest Analogs


Hydrogen‑Bond Acceptor Count Differentiates 3‑Phenoxycyclobutan‑1‑amine from 3‑Phenylcyclobutan‑1‑amine and Simple Cyclobutanamine

The ether oxygen of 3‑phenoxycyclobutan‑1‑amine provides two hydrogen‑bond acceptor (HBA) sites, whereas 3‑phenylcyclobutan‑1‑amine (direct C–C bond aryl) has only one HBA (the amine nitrogen) [1]. Unsubstituted cyclobutanamine also carries a single HBA. Increasing the HBA count from 1 to 2 while retaining a single H‑bond donor is a recognized strategy for improving aqueous solubility and modulating protein‑ligand interactions [2]. This differential is quantifiable through the computed HBA value (2 vs. 1) and the resulting topological polar surface area (TPSA: 35.3 Ų for the target compound vs. an estimated 26 Ų for the phenyl analog) [1].

Drug discovery Medicinal chemistry Physicochemical profiling

XLogP3 Lipophilicity Advantage Over Unsubstituted Cyclobutanamine Supports Membrane Permeability

The computed octanol‑water partition coefficient (XLogP3) of 3‑phenoxycyclobutan‑1‑amine is 1.6 [1]. In contrast, unsubstituted cyclobutanamine has an XLogP3 of approximately 0.5 [2]. This difference of approximately 1.1 log units indicates that the phenoxy derivative is significantly more lipophilic, placing it within the optimal range (XLogP ∼ 1–3) for passive membrane permeability while remaining compliant with Lipinski’s rule of five [3]. By comparison, 3‑phenylcyclobutan‑1‑amine (XLogP ≈ 2.0) may exhibit higher lipophilicity and consequently greater risk of metabolic instability or off‑target binding.

CNS drug discovery Lipophilicity ADME optimization

Stereochemical Configuration (cis vs. trans) Directly Impacts Procurement Strategy and Biological Evaluation

Vendors separately supply trans‑3‑phenoxycyclobutan‑1‑amine (CAS 1638767‑56‑2, purity ≥ 95 %) and the cis hydrochloride salt (CAS 1955473‑81‑0, purity 98 %) . In contrast, many cyclobutanamine analogs are offered only as racemic mixtures or with undefined stereochemistry. The availability of discrete diastereomers allows researchers to isolate the stereochemical contribution to target binding, as demonstrated for related 1,3‑disubstituted cyclobutane scaffolds where cis and trans isomers showed up to a 10‑fold difference in receptor affinity [1]. Procuring the exact isomer eliminates the need for chiral chromatography steps, saving both time and cost in SAR campaigns.

Stereochemistry Procurement specification Structure-activity relationship

Primary Amine Reactivity Enables Broader Synthetic Utility Relative to N‑Alkylated Cyclobutanamine Analogs

The free primary amine of 3‑phenoxycyclobutan‑1‑amine facilitates direct amide coupling, reductive amination, sulfonamide formation, and urea synthesis without requiring deprotection steps [1]. By comparison, N‑methyl or N,N‑dimethyl analogs (e.g., N,2,2‑trimethyl‑3‑phenoxycyclobutan‑1‑amine, CAS 1508545‑54‑7) must undergo N‑demethylation before further conjugation, which frequently results in low yields (< 30 %) and by‑product formation [2]. The unsubstituted amine also permits installation of diverse functional groups in a single synthetic step, reducing the number of protecting‑group operations and improving overall atom economy in library synthesis.

Synthetic chemistry Building block Derivatization potential

Procurement‑Driven Application Scenarios for 3‑Phenoxycyclobutan‑1‑amine in Medicinal Chemistry and Chemical Biology


Fragment‑Based Lead Discovery Requiring Balanced Lipophilicity and Hydrogen‑Bonding Capacity

With an XLogP3 of 1.6 and two hydrogen‑bond acceptors, 3‑phenoxycyclobutan‑1‑amine occupies a physicochemical space that is compatible with fragment screening libraries [1]. Its TPSA (35.3 Ų) and low molecular weight (163 Da) fall within the rule‑of‑three guidelines for fragment hits, while the phenoxy group provides a synthetic handle for rapid expansion [2]. Procurement of the free base allows immediate deployment in SPR or NMR screens without additional purification, a clear advantage over N‑alkylated or racemic alternatives that require pre‑screening processing.

Stereochemistry‑Driven SAR Studies on G‑Protein Coupled Receptors (GPCRs) or Ion Channels

The separate availability of trans‑3‑phenoxycyclobutan‑1‑amine (≥ 95 % purity) enables researchers to probe the conformational requirements of GPCR binding pockets where cyclobutane stereochemistry has been shown to influence ligand‑receptor complementarity [1][3]. By procuring a single diastereomer, teams can avoid the confounding effects of racemic mixtures and generate cleaner SAR data, which is essential when advancing a hit to a lead series. This scenario applies equally to ion‑channel targets where the orientation of the amine and phenoxy groups determines functional activity.

Parallel Library Synthesis Leveraging the Primary Amine Handle

The unsubstituted amine permits direct amide coupling with carboxylic acids (including Fmoc‑protected amino acids), reductive amination with aldehydes, and sulfonylation with diverse sulfonyl chlorides, all under standard parallel synthesis conditions [1]. This versatility supports the rapid generation of >100‑compound screening libraries in a 96‑well format, significantly outpacing the throughput achievable with N‑alkylated cyclobutanamines that require prior deprotection. For procurement, choosing the free‑amine form over the hydrochloride salt can further simplify automated liquid‑handling workflows for amide coupling reactions.

Physicochemical Property Tailoring in CNS Drug Discovery Programs

The XLogP3 of 1.6, combined with a low number of rotatable bonds (2) and a modest TPSA (35.3 Ų), positions 3‑phenoxycyclobutan‑1‑amine favorably for CNS drug design, where optimal logP values typically range from 1 to 3 [1][2]. The ether oxygen introduces polarity without excessively increasing hydrogen‑bond donor count, a key design principle for minimizing P‑glycoprotein efflux while maintaining target engagement. When scaled‑up synthesis is considered, the compound’s bench‑stable storage (20 °C, ≥ 2 years according to vendor specifications) reduces cold‑chain logistics costs in multi‑site collaborations.

Quote Request

Request a Quote for 3-Phenoxycyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.